(R)-1,2-Epoxydecane

Descripción

The exact mass of the compound (R)-1,2-Epoxydecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-1,2-Epoxydecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2-Epoxydecane including the price, delivery time, and more detailed information at info@benchchem.com.

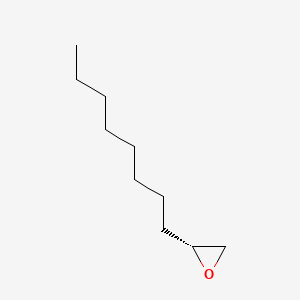

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-octyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMHBRRZYSORSH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67210-36-0 | |

| Record name | 1,2-Epoxydecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67210-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYDECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: (R)-1,2-Epoxydecane

Physical Properties, Synthesis, and Characterization in Drug Development

Executive Summary

(R)-1,2-Epoxydecane (CAS: 62362-46-1) is a high-value chiral building block used extensively in the synthesis of ferroelectric liquid crystals, biodegradable polymers, and pharmaceutical intermediates.[1][2] As a terminal epoxide, it possesses significant ring strain (~27 kcal/mol), making it a potent electrophile for nucleophilic ring-opening reactions.[2][3] This guide provides a comprehensive technical profile of (R)-1,2-epoxydecane, focusing on its physicochemical properties, stereochemical characterization, and the authoritative Hydrolytic Kinetic Resolution (HKR) method for its synthesis.[2][3]

Part 1: Physicochemical Profile[2]

The physical properties of (R)-1,2-epoxydecane are largely identical to its racemic counterpart, with the exception of its interaction with polarized light (optical rotation).[2] The values below represent the standard data for the liquid phase.

Table 1: Physical Properties Data[2]

| Property | Value | Condition / Note |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Clear, colorless liquid | Ethereal odor |

| Boiling Point | 94–95 °C | @ 15 mmHg [1] |

| Density | 0.840 g/mL | @ 20 °C [1] |

| Refractive Index ( | 1.427 – 1.430 | @ 20 °C [1] |

| Flash Point | 78 °C | Closed Cup |

| Solubility | Insoluble in water | Soluble in alcohols, ethers, DCM |

| Vapor Pressure | ~0.02 bar | @ 124 °C (extrapolated) |

| Specific Rotation ( | Positive (+) | Value dependent on solvent/conc. [2] |

Critical Note on Stereochemistry: While the boiling point and density are consistent across enantiomers, the specific rotation is the defining physical characteristic of the (R)-isomer.[2] Terminal epoxides in this homologous series (e.g., (R)-propylene oxide, (R)-1,2-epoxybutane) typically exhibit a positive rotation (

) in neat or non-polar solvents.[2]

Part 2: Stereochemical Characterization & Synthesis[2]

The industrial standard for accessing high-enantiomeric excess (ee) (R)-1,2-epoxydecane is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen et al. This method utilizes a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-epoxide unreacted.[2]

Mechanism of Hydrolytic Kinetic Resolution (HKR)

The HKR process relies on the cooperative bimetallic mechanism of the (salen)Co catalyst.[2][3] The (S)-epoxide is preferentially hydrated to form the (S)-1,2-diol, while the (R)-epoxide remains kinetically resolved.[2]

Figure 1: Workflow of the Hydrolytic Kinetic Resolution (HKR) separating the (R)-epoxide from the racemate.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols describe the validation of the material's identity and purity.

Protocol A: Determination of Specific Optical Rotation

Objective: To quantify the optical activity of (R)-1,2-epoxydecane as a measure of enantiopurity.

-

Instrument Preparation: Warm up the polarimeter (sodium D-line, 589 nm) for 30 minutes. Zero the instrument with the pure solvent (typically CHCl₃ or neat liquid).[2][3]

-

Sample Preparation:

-

Measurement:

-

Calculation:

Where

Protocol B: Chiral Gas Chromatography (GC) for ee Determination

Objective: To determine the enantiomeric excess (ee) of the resolved epoxide.[2][3]

-

Column: Cyclodextrin-based chiral stationary phase (e.g.,

-DEX 120 or equivalent).[2][3] -

Temperature Program:

-

Initial: 70 °C (hold 2 min).

-

Ramp: 2 °C/min to 120 °C.

-

Hold: 5 min at 120 °C.

-

-

Detection: FID at 250 °C.

-

Analysis: The (R)-enantiomer typically elutes distinctively from the (S)-enantiomer.[2] Calculate ee using area integration:

[2]

Part 4: Analytical Quality Control Workflow

The following diagram illustrates the decision tree for qualifying a batch of (R)-1,2-epoxydecane for synthesis.

Figure 2: Quality Control decision tree for validating chiral epoxide purity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16993, 1,2-Epoxydecane.[2][3] Retrieved from [Link][2][3]

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[2][3] & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) Co (III) complexes.[2][3][4] Practical synthesis of enantioenriched terminal epoxides and 1, 2-diols. Journal of the American Chemical Society, 124(7), 1307-1315.[2][3] [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis.[2][3][4] Science, 277(5328), 936-938.[2][3] [Link][2][3]

Sources

Structural Elucidation and Stereochemical Validation of (R)-1,2-Epoxydecane

Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Analytical Leads.[1]

Strategic Overview

(R)-1,2-Epoxydecane (CAS: 62362-58-7) represents a critical class of chiral building blocks: long-chain terminal epoxides.[1] Unlike simple alkyl epoxides, the decyl chain imparts significant lipophilicity, influencing both its reactivity in nucleophilic ring-opening reactions and its behavior in chromatographic stationary phases.[1]

The structural elucidation of this molecule requires a bifurcated approach. First, connectivity must be established to confirm the 1,2-oxirane functionality on a decane backbone.[1] Second, and most critically, the absolute configuration (R) must be validated against the (S)-enantiomer.[1]

In industrial and research settings, this enantiomer is frequently generated via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of the racemate. Therefore, the analytical strategy must be robust enough to detect trace amounts of the (S)-enantiomer and the ring-opened diol byproduct.[1]

Primary Structure Characterization (Connectivity)[1]

Before addressing stereochemistry, the molecular skeleton must be confirmed.[1] The lack of UV chromophores in 1,2-epoxydecane renders HPLC-UV ineffective; Gas Chromatography (GC) and NMR are the primary tools.[1]

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI, 70 eV), the molecule (MW 156.[1]27) displays a characteristic fragmentation pattern driven by

-

Molecular Ion (

): Weak signal at m/z 156.[1] -

Diagnostic Fragments:

-

m/z 71 (

): Characteristic tetrahydrofuran-type rearrangement ion often seen in long-chain epoxides.[1] -

m/z 41, 43, 55, 57: Standard alkyl chain fragments (

, -

Absence of M-18: Unlike alcohols, epoxides do not readily lose water, distinguishing them from the ring-opened diol impurity.[1]

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the integrity of the strained oxirane ring.

Table 1: Diagnostic NMR Signals for 1,2-Epoxydecane (

| Nucleus | Position | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| C1- | 2.46 | dd | Terminal epoxide methylene (trans to C2-H) | ||

| C1- | 2.74 | dd | Terminal epoxide methylene (cis to C2-H) | ||

| C2- | 2.90 | m | - | Chiral methine proton | |

| C3-C10 | 0.88 - 1.50 | m | - | Alkyl backbone | |

| C1 | 47.1 | - | Highly shielded strained ring carbon | ||

| C2 | 52.4 | - | Chiral center carbon |

Expert Insight: The coupling constants at C1 are critical. The geminal coupling (5.0 Hz) is characteristic of terminal epoxides.[1] If these peaks broaden or shift downfield (>3.5 ppm), suspect ring opening to the primary alcohol or diol.[1]

Stereochemical Validation (Absolute Configuration)

Determining the enantiomeric excess (ee%) of (R)-1,2-epoxydecane is the most challenging aspect of the analysis due to the compound's volatility and lack of derivatizable groups for HPLC.

Chiral Gas Chromatography (The Gold Standard)

Chiral GC utilizing cyclodextrin-based stationary phases is the only self-validating method for direct ee% determination of volatile epoxides.[1]

-

Column Selection:

-Cyclodextrin derivatives (e.g., Rt- -

Separation Mechanism: The (R) and (S) enantiomers form transient diastereomeric complexes with the cyclodextrin host.[1]

-

Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on standard

-DEX columns, but this must be validated with a racemic standard.

Polarimetry (Optical Rotation)

While less precise than GC, optical rotation provides a macroscopic confirmation of the "R" designation.[1]

-

Literature Value:

to -

Causality: The positive sign (+) in this specific solvent system correlates to the (R)-configuration for 1,2-epoxydecane.[1]

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess via Chiral GC

Objective: Quantify the ratio of (R) to (S) isomers to calculate ee%.

-

Sample Preparation:

-

Instrument Parameters:

-

Inlet: Split mode (50:1), 250°C.

-

Column: 30m x 0.25mm

-Cyclodextrin capillary column (e.g., Restek Rt-bDEXsm). -

Oven Program:

-

Initial: 60°C (hold 2 min) - ensures focusing of the volatile epoxide.[1]

-

Ramp: 2°C/min to 140°C - slow ramp essential for chiral resolution (

). -

Final: 200°C (burn out high-boiling diols).

-

-

Detector: FID at 250°C.

-

-

Data Analysis:

-

Identify peaks based on the racemic standard.

-

Calculate ee%:

[1]

-

Protocol B: Chemical Correlation (Derivatization)

Objective: Confirm configuration if Chiral GC is unavailable.

-

Hydrolysis: Treat 50 mg of epoxide with catalytic

in THF/Water.[1] -

Isolation: Extract the resulting 1,2-decanediol.

-

Analysis: The rotation of the resulting diol can be compared to the well-established literature values for (R)-1,2-decanediol (

in EtOH).[1] Note the sign inversion upon hydrolysis, a common source of confusion.[1]

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure and stereochemistry of (R)-1,2-epoxydecane.

Figure 1: Analytical workflow for the structural and stereochemical confirmation of (R)-1,2-epoxydecane, prioritizing Chiral GC for ee determination.

References

-

Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] [1]

-

Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][3]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides. Science, 277(5328), 936-938.[1] [1]

-

National Toxicology Program. (1992).[1][4] Chemical and Physical Properties: 1,2-Epoxydecane.[1][4] NIH PubChem Database.[1] [1]

-

Restek Corporation. Chiral GC Column Selection Guide for Epoxides.

Sources

(R)-1,2-Epoxydecane spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and handling of (R)-1,2-epoxydecane. It is structured to serve as a reference for analytical verification and quality control in asymmetric synthesis.

Spectroscopic Atlas & Stereochemical Verification

Executive Summary

(R)-1,2-Epoxydecane (CAS: 2404-44-6 for racemate; stereospecific CAS varies by library) is a chiral terminal epoxide utilized as a versatile building block in the synthesis of ferroelectric liquid crystals, pheromones, and enantiopure

This guide provides the definitive spectroscopic signatures required to validate both the chemical structure and stereochemical integrity of the (R)-enantiomer.

| Property | Specification |

| Formula | |

| MW | 156.27 g/mol |

| Appearance | Colorless liquid |

| Chirality | (R)-enantiomer (typically >99% ee via HKR) |

Structural Characterization (NMR, IR, MS)[3]

Nuclear Magnetic Resonance (NMR)

The

Sample Preparation: Dissolve ~10 mg in 0.6 mL

Table 1:

NMR Data (400 MHz,

)

| Position | Multiplicity | Integration | Coupling ( | Assignment | |

| H-a | 2.88 - 2.92 | Multiplet (m) | 1H | - | Epoxide methine (-CH-O-) |

| H-b | 2.74 | dd | 1H | Epoxide methylene (cis to H-a) | |

| H-c | 2.46 | dd | 1H | Epoxide methylene (trans to H-a) | |

| H-d | 1.20 - 1.55 | Multiplet | 14H | - | Methylene chain (-(CH2)7-) |

| H-e | 0.88 | Triplet (t) | 3H | Terminal Methyl (-CH3) |

Table 2:

NMR Data (100 MHz,

)

| Type | Assignment | Notes | |

| 52.4 | CH | C2 (Epoxide methine) | Deshielded by oxygen strain |

| 47.1 | CH2 | C1 (Epoxide methylene) | Characteristic terminal epoxide |

| 32.5 | CH2 | C3 (Alpha to epoxide) | |

| 31.9 - 22.7 | CH2 | Alkyl Chain | Overlapping signals |

| 14.1 | CH3 | Terminal Methyl |

Infrared Spectroscopy (FT-IR)

The IR spectrum is defined by the "breathing" modes of the strained oxirane ring. These peaks are critical for confirming the integrity of the epoxide ring, as ring opening (to diols) results in the disappearance of bands at ~835 and ~1260 cm⁻¹ and the appearance of broad O-H stretching at 3400 cm⁻¹.

-

Method: Neat film on NaCl/KBr plates or ATR.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2925, 2855 | C-H Stretch (asym/sym) | Alkyl chain (Non-specific) |

| 1260 | Ring Breathing (Sym) | High (Epoxide specific) |

| 915 | C-O Deformation | Medium |

| 835 | C-O-C Asym. Stretch | High (Epoxide specific) |

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecular ion (

Key Fragments:

-

m/z 71:

(Characteristic fragment) -

m/z 55:

or -

m/z 41:

Figure 1: Fragmentation Logic Pathway

Caption: Primary fragmentation pathways for 1,2-epoxydecane under 70eV EI ionization.

Stereochemical Verification & Purity

For (R)-1,2-epoxydecane, spectroscopic identity is insufficient; enantiomeric purity must be verified. The industry standard for synthesis is Jacobsen's Hydrolytic Kinetic Resolution (HKR) .

The HKR Mechanism (Stereo-Validation)

To obtain the (R)-epoxide , the racemic mixture is treated with (S,S)-salen Co(III) catalyst and water (0.55 eq).

-

Mechanism: The catalyst selectively hydrolyzes the (S)-epoxide to the diol.

-

Result: The (R)-epoxide remains unreacted and is recovered via distillation.

Figure 2: Enantioselective Workflow

Caption: Kinetic resolution workflow yielding (R)-1,2-epoxydecane using (S,S)-Co-catalyst.

Analytical Verification

-

Chiral Gas Chromatography (GC):

-

Column: Cyclodextrin-based capillary column (e.g.,

-DEX 120 or equivalent). -

Conditions: Isothermal typically at 90-110°C.

-

Elution Order: The (R)-enantiomer typically elutes after the (S)-enantiomer on

-cyclodextrin phases (verify with racemic standard).

-

-

Optical Rotation:

-

: +6.0° to +10.0° (neat or c=1 in

-

Note: The rotation is small. Chiral GC is the preferred method for quantitative ee determination.

-

: +6.0° to +10.0° (neat or c=1 in

Experimental Protocols

Handling and Storage

Epoxides are alkylating agents and potentially genotoxic.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Moisture sensitive (hydrolysis leads to diol formation). -

Safety: Use gloves and work in a fume hood. Avoid contact with strong acids or bases which catalyze ring opening.

NMR Sample Preparation Protocol

-

Selection: Select a high-quality NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

-

Solvent: Use

stored over molecular sieves to prevent acid-catalyzed hydrolysis during the measurement. -

Concentration: Prepare a 15-20 mM solution (approx. 1 drop of epoxide in 0.6 mL solvent).

-

Acquisition: Set relaxation delay (

) to >2 seconds to ensure accurate integration of the methine proton vs. the alkyl chain.

References

-

Jacobsen, E. N. (2000). Acc.[1][3][4] Chem. Res., 33, 421–431. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions."

-

Schaus, S. E., et al. (2002).[1] J. Am. Chem. Soc., 124, 1307–1315.[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides."

-

National Institute of Standards and Technology (NIST). "1,2-Epoxydecane Mass Spectrum."[3] NIST Chemistry WebBook, SRD 69.

-

Sigma-Aldrich. "Product Specification: 1,2-Epoxydecane."

Sources

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

Enantioselective Epoxidation of 1-Decene: A Technical Guide

Executive Summary

The enantioselective epoxidation of unfunctionalized terminal alkenes, such as 1-decene , represents one of the most significant challenges in asymmetric catalysis. Unlike styrene derivatives or cis-internal olefins, 1-decene lacks the steric bulk and electronic bias required for effective enantiofacial differentiation by traditional chiral catalysts (e.g., Jacobsen-Katsuki Mn-salen or Shi organocatalysts).

Consequently, the industry standard for obtaining high-enantiopurity (>99% ee) 1,2-epoxydecane is not direct asymmetric epoxidation , but rather a high-yield racemic epoxidation followed by Hydrolytic Kinetic Resolution (HKR) .

This guide details the definitive two-stage protocol:

-

Racemic Epoxidation: Efficient conversion of 1-decene to (±)-1,2-epoxydecane.

-

Jacobsen HKR: Kinetic resolution using a chiral (salen)Co(III) complex to isolate the target enantiomer.

Part 1: Strategic Analysis & Mechanistic Rationale

The "Terminal Alkene" Problem

Direct asymmetric epoxidation of 1-decene typically yields poor enantiomeric excess (ee) ranging from 30-60%.

-

Steric Failure: The terminal vinyl group (

) offers minimal steric clash with the chiral pocket of Mn-salen catalysts compared to bulky internal alkenes. -

Electronic Neutrality: The alkyl chain (

) is electronically neutral, preventing the electronic directing effects seen in styrene epoxidations.

The Solution: Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR utilizes a chiral (salen)Co(III) complex to catalyze the hydrolysis of the unwanted enantiomer of the epoxide into a water-soluble diol, leaving the desired epoxide intact.[1]

-

Self-Validating: The reaction rate slows dramatically as the unwanted enantiomer is consumed, providing a kinetic endpoint.

-

Scalability: This process is used on multi-ton scales for similar substrates (e.g., propylene oxide).

Part 2: Experimental Protocol

Phase A: Synthesis of Racemic 1,2-Epoxydecane

Goal: High-yield production of the racemic substrate.

Reagents:

-

1-Decene (purity >95%)

-

m-Chloroperbenzoic acid (m-CPBA) (77% max)

-

Dichloromethane (DCM)[2]

-

Saturated

,

Procedure:

-

Dissolve 1-decene (10.0 g, 71.3 mmol) in DCM (100 mL) and cool to 0 °C.

-

Add m-CPBA (1.2 equiv, 85.6 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 5 °C.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[3][4]

-

Quench: Pour mixture into saturated

(removes excess peroxide) and then wash with saturated -

Dry organic layer over

, filter, and concentrate. -

Purification: Distill under reduced pressure (bp ~95 °C at 15 mmHg) to obtain clear, colorless (±)-1,2-epoxydecane.

Phase B: Hydrolytic Kinetic Resolution (HKR)

Goal: Isolation of (R)-1,2-epoxydecane with >99% ee.

Catalyst Preparation: The active catalyst is (S,S)-(salen)Co(III)(OAc). It is generated from the commercially available Co(II) precursor.

Reagents:

-

(±)-1,2-Epoxydecane (from Phase A)

-

(S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [Jacobsen's Ligand Co(II) complex]

-

Acetic acid (AcOH)

-

Distilled Water

-

THF (minimal, if needed for solubility)

Step-by-Step Workflow:

-

Catalyst Oxidation (Activation):

-

In a flask open to air, dissolve (S,S)-(salen)Co(II) (0.5 mol% relative to epoxide) in minimal toluene or THF.

-

Add Acetic Acid (2.0 equiv relative to Co).

-

Stir for 1 hour at room temperature. The solution changes from red to dark brown, indicating oxidation to Co(III).

-

Concentrate to dryness in vacuo to remove solvent and excess AcOH. The resulting brown solid is the active (S,S)-(salen)Co(III)(OAc) catalyst.

-

-

Resolution Reaction:

-

Add (±)-1,2-epoxydecane (1.0 equiv) directly to the flask containing the catalyst.

-

Cool to 0 °C.

-

Add distilled water (0.55 equiv). Crucial: 0.50 is theoretical, 0.55 ensures full conversion of the unwanted (S)-enantiomer.

-

Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: Use Chiral GC (Cyclodex-B column).[7] Look for the disappearance of the (S)-epoxide peak.

-

-

Workup & Isolation:

-

The reaction mixture will partition into two phases: the unreacted (R)-epoxide (organic) and the (S)-1,2-diol (aqueous/solid).

-

Distillation: Direct vacuum distillation is the preferred separation method.

-

Fraction 1: (R)-1,2-Epoxydecane (lower boiling point).

-

Residue: (S)-1,2-Decanediol and catalyst.

-

-

Alternative: Dilute with hexanes, wash with water (removes diol), dry, and concentrate.

-

Part 3: Data & Troubleshooting

Performance Metrics

| Parameter | Direct Epoxidation (Mn-Salen) | HKR Method (Co-Salen) |

| Yield (Theoretical) | 100% | 50% (max for single enantiomer) |

| Enantiomeric Excess (ee) | 40–60% | >99% |

| Substrate Scope | Limited (requires sterics) | Universal for terminal epoxides |

| Scalability | Low | High (Industrial Standard) |

Troubleshooting Guide

-

Low ee (<95%): The reaction did not reach 50% conversion. Add 0.05 equiv more water and stir longer. The reaction is highly selective; "over-reaction" is slow, so err on the side of longer times.

-

Catalyst Solubility: If the catalyst does not dissolve in the neat epoxide, add minimal THF (1-2% v/v).

-

Exotherm: On large scales (>100g), the hydrolysis is exothermic. Add water slowly.

Part 4: Visualization of Pathways

Diagram 1: Hydrolytic Kinetic Resolution Mechanism

This diagram illustrates the cooperative bimetallic mechanism where two Co-salen units are required: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile.

Caption: Kinetic resolution pathway showing the selective hydrolysis of the (S)-enantiomer, leaving the (R)-enantiomer intact.

Diagram 2: Alternative Bio-Catalytic Route (Emerging Tech)

For researchers requiring 100% theoretical yield, engineered P450 enzymes (e.g., P450 BM-3 var. RH-47) offer a direct route, though with lower availability than chemical catalysts.

Caption: Direct biocatalytic epoxidation using engineered P450 variants, avoiding the 50% yield cap of HKR.

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science. [Link]

-

Kubo, T., et al. (2006). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Chemistry – A European Journal. [Link]

-

Organic Syntheses. (2004). Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Organic Syntheses, Vol. 81, p. 204. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Chemo-enzymatic epoxidation of 1-nonene, 1-heptene and styrene - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. cheme.caltech.edu [cheme.caltech.edu]

Technical Whitepaper: Scalable Chiral Synthesis of (R)-1,2-Epoxydecane

[1]

Executive Summary

(R)-1,2-Epoxydecane is a critical chiral building block in the synthesis of pheromones (e.g., for the gypsy moth Lymantria dispar) and liquid crystal dopants. While racemic 1,2-epoxydecane is a commodity chemical, the enantiopure (R)-isomer requires precise asymmetric catalysis.[1]

This technical guide evaluates and details the two primary industrial-grade routes for synthesis:

-

Hydrolytic Kinetic Resolution (HKR): The "Gold Standard" for scalability, utilizing the Jacobsen Co-Salen catalyst. This method is preferred for multi-gram to kilogram scale-up due to its operational simplicity and high enantiomeric excess (ee > 99%).[1]

-

Asymmetric Dihydroxylation (AD) & Cyclization: A de novo synthesis route utilizing Sharpless chemistry.[1] This is reserved for applications requiring high yields (>50%) relative to the starting alkene, avoiding the inherent 50% yield cap of kinetic resolution.

Strategic Pathway Analysis

The selection of the synthetic route depends on the starting material availability and yield requirements.

| Feature | Method A: Jacobsen HKR | Method B: Sharpless AD + Closure |

| Starting Material | Racemic 1,2-Epoxydecane (Cheap) | 1-Decene (Commodity) |

| Catalyst | (R,R)-Co(salen) | AD-mix-β (Osmium/Cinchona) |

| Theoretical Yield | Max 50% (of desired enantiomer) | >90% |

| Enantiomeric Excess | >99% (Tunable via conversion) | 90-97% (Often requires recrystallization) |

| Scalability | Excellent (Solvent-free possible) | Moderate (Dilute conditions required) |

| Atom Economy | Lower (Waste (S)-diol or requires recycling) | High |

Decision Logic Workflow

Figure 1: Strategic decision tree for selecting the synthesis methodology based on yield and cost constraints.

Core Protocol: Hydrolytic Kinetic Resolution (HKR)[2][3][4][5][6][7]

This is the industry-preferred method.[1] The mechanism relies on the cooperative bimetallic catalysis where two Co-salen units activate the epoxide and the water nucleophile simultaneously.

Crucial Mechanistic Insight: To obtain the (R)-epoxide , we must selectively hydrolyze the (S)-epoxide .[1]

-

Catalyst Selection: (R,R)-Co(salen) (also known as the Jacobsen Catalyst).

-

Rule: The (R,R)-catalyst is "matched" to the (S)-epoxide for hydrolysis, reacting it faster (

) to form the (S)-diol, leaving the (R)-epoxide unreacted.

Materials & Reagents[1][5][6][7][8][9][10][11][12]

-

Substrate: Racemic 1,2-epoxydecane (Commercial or synthesized via mCPBA oxidation of 1-decene).[1]

-

Catalyst: (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).[1]

-

Nucleophile: Water (0.55 equivalents).[1]

-

Solvent: THF (optional, can be run neat).

Step-by-Step Protocol

-

Catalyst Activation (Aerobic Oxidation):

-

Dissolve (R,R)-Co(II)-salen complex (0.5 mol%) in CH₂Cl₂ or THF.[1]

-

Add acetic acid (2.0 equiv relative to catalyst).[1]

-

Stir open to air for 1 hour at room temperature. The color changes from orange/red to dark brown, indicating oxidation to the active Co(III)-salen species.

-

Remove solvent in vacuo to obtain the solid catalyst (or use in situ if solvent is compatible).

-

-

Resolution Reaction:

-

Charge a flask with Racemic 1,2-epoxydecane (1.0 equiv).[1]

-

Add the activated (R,R)-Co(III)-salen catalyst (0.5 mol%).[1]

-

Cool the mixture to 0–5°C (optional, to control exotherm).

-

Slowly add Water (0.55 equiv) dropwise.[1] Note: 0.55 eq is used to ensure the (S)-enantiomer is completely consumed.[1]

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

-

-

Workup & Purification:

HKR Pathway Diagram[1]

Figure 2: The Hydrolytic Kinetic Resolution workflow showing the selective hydrolysis of the (S)-enantiomer.

Alternative Protocol: Asymmetric Dihydroxylation (AD)

If the 50% yield cap of HKR is unacceptable, the Sharpless AD method converts 1-decene directly to (R)-diol, which is then cyclized to (R)-epoxide.[1]

Stereochemical Logic:

-

AD-mix-β reacts with terminal alkenes to yield the (R)-diol .[1]

-

Cyclization: Conversion of the diol to epoxide via a monomesylate intermediate.[1]

-

Selective mesylation of the primary hydroxyl (less hindered).

-

Base-induced closure involves attack of the C2-alkoxide onto the C1-mesylate.[1]

-

Since the chiral center (C2) is the nucleophile, not the electrophile, the stereochemistry at C2 is retained .

-

Protocol Summary

-

Dihydroxylation:

-

Cyclization:

Quality Control & Characterization

Validation of the synthesized product is mandatory.[1]

| Parameter | Specification for (R)-1,2-Epoxydecane | Method |

| Appearance | Colorless liquid | Visual |

| Optical Rotation | Polarimetry | |

| Enantiomeric Excess | > 98% ee | Chiral GC (e.g., Cyclodex-B column) |

| 1H NMR | 400 MHz CDCl3 | |

| Boiling Point | 92–94°C @ 14 mmHg | Distillation |

Note: Literature values for rotation can vary based on solvent.[1] The (R)-enantiomer is generally dextrorotatory (+) in neat form.[1]

Safety & Handling

-

Epoxide Hazards: 1,2-Epoxydecane is an alkylating agent.[1] It acts as a skin irritant and potential sensitizer.[1] Use nitrile gloves and work in a fume hood.[1]

-

Catalyst Toxicity: Cobalt salts are toxic.[1] Dispose of aqueous waste containing cobalt according to heavy metal regulations.

-

Distillation: Ensure the system is free of peroxides before heating, although terminal epoxides are generally stable.

References

-

Jacobsen HKR Discovery: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening.[1] Science, 277(5328), 936–938. Link

-

HKR Mechanism & Optimization: Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[5][2] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[5][2] Journal of the American Chemical Society, 126(5), 1360–1362.[5][2] Link

-

Sharpless AD Review: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

Pheromone Synthesis Application: Furrow, M. E., et al. (2004).[1] Practical Access to Highly Enantioenriched C-3 Building Blocks via Hydrolytic Kinetic Resolution.[1][6][2] Journal of Organic Chemistry, 69(20), 6603-6611. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-1,2-Epoxydecane safety and handling precautions

Technical Safety Guide: (R)-1,2-Epoxydecane in Drug Discovery

Part 1: Introduction & Strategic Context

(R)-1,2-Epoxydecane (CAS: 2404-44-6 for racemate; specific enantiomer CAS varies by synthesis route) is a high-value chiral building block used extensively in the synthesis of ferroelectric liquid crystals, pheromones, and lipid-tailored pharmaceutical intermediates.[1] Its utility stems from the high ring strain (~13 kcal/mol) of the oxirane ring, which serves as a springboard for nucleophilic attacks to generate complex, stereodefined alcohols.[1]

However, this same thermodynamic instability renders it a safety paradox: it is a versatile tool in the flask but a potential alkylating agent in the body. For the drug development professional, safety is not merely compliance—it is the preservation of the integrity of both the scientist and the chiral pool.

The Core Hazard Mechanism: The primary physiological risk of (R)-1,2-Epoxydecane is biological alkylation .[1] As an electrophile, the epoxide ring can react with nucleophilic centers in DNA (e.g., guanine N-7) and proteins (e.g., cysteine thiols).[1] While the long alkyl chain (C10) increases lipophilicity—facilitating skin absorption—it also modifies the transport kinetics compared to volatile short-chain epoxides like ethylene oxide.[1]

Part 2: Hazard Identification & Toxicology Matrix

The following data synthesizes GHS classifications with observed experimental reactivity profiles.

| Parameter | Technical Specification | Implication for Handling |

| Physical State | Clear, colorless liquid | Hard to detect spills visually on white surfaces.[1] |

| Boiling Point | ~208°C | Low vapor pressure at RT, but aerosols are dangerous.[1] |

| Flash Point | ~78°C (Closed Cup) | Combustible. Requires grounding during transfer.[1] |

| Reactivity | Moisture sensitive; Polymerizable | Violent reaction with strong acids/Lewis acids.[1] |

| GHS Health | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Direct contact causes immediate dermatitis/defatting.[1] |

| GHS Env. | Aquatic Acute 1 (H400) | Zero-discharge policy. Do not wash down sink.[1] |

| Sensitization | Potential Skin Sensitizer | Risk of allergic contact dermatitis upon re-exposure.[1] |

Part 3: Engineering Controls & PPE (Hierarchy of Defense)

Reliance on PPE alone is a failure of protocol.[1] The primary defense against (R)-1,2-Epoxydecane must be engineering controls that isolate the operator from the hazard.[1]

Visualizing the Control Logic

The following decision matrix outlines the required containment level based on the operation scale.

Caption: Decision matrix for engineering controls based on volume and energetic potential.

Personal Protective Equipment (PPE) Causality

-

Gloves: Standard thin nitrile gloves may degrade upon prolonged exposure to lipophilic epoxides.[1]

-

Respiratory: If heating or creating aerosols (e.g., silica gel chromatography), use a half-mask respirator with Organic Vapor (OV) cartridges (Black label).[1]

Part 4: Operational Handling Protocols

Receipt & Storage (The "Dry" Chain)

(R)-1,2-Epoxydecane is prone to hydrolysis to form the diol (decane-1,2-diol) in the presence of ambient moisture, destroying optical purity.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: Refrigerate (2–8°C).

-

Validation: Visually inspect for turbidity (sign of polymerization or hydrolysis) before use.[1]

Transfer Techniques

Never pour from the bottle. Pouring introduces oxygen and moisture.[1]

-

Syringe Transfer: For volumes < 20 mL, use an oven-dried glass syringe with a long needle.[1]

-

Cannula Transfer: For volumes > 20 mL, use positive pressure double-tipped needle transfer.[1]

Reaction Quenching & Waste Management

Unreacted epoxides in waste streams are "time bombs" for downstream waste handlers due to potential exothermic polymerization.[1]

Quench Protocol (Self-Validating):

-

Dilute: Dilute the reaction mixture with a non-reactive solvent (e.g., Ethyl Acetate).

-

Scavenge: Treat the organic layer with aqueous Sodium Bisulfite or dilute Sulfuric Acid (slow addition) to ring-open the epoxide to the diol.[1]

-

Why? Converting the electrophilic epoxide to the diol eliminates the alkylation hazard.

-

-

Test: Use a TLC plate dipped in KMnO4 stain.[1] The epoxide usually stains differently than the diol.[1] Ensure the epoxide spot is gone before declaring waste "safe" for disposal.[1]

Spill Management Workflow

In the event of a spill, speed and containment are critical to prevent laboratory contamination.

Caption: Step-by-step spill response workflow emphasizing inert absorption.

Part 5: Emergency Response

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not rub. The lipophilic nature requires thorough irrigation to mechanically remove the substance.

-

Skin Contact:

-

Inhalation: Move to fresh air. If respiratory irritation (coughing) persists, seek medical attention immediately (risk of delayed pulmonary edema).[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 1,2-Epoxydecane (CID 16993).[1] National Library of Medicine.[1] [Link]

Sources

Technical Guide: The Strategic Role of Chiral Epoxides in Organic Synthesis

Executive Summary: The "Spring-Loaded" Electrophile

In the architecture of complex pharmaceutical intermediates, chiral epoxides represent a unique intersection of high potential energy and stereochemical fidelity. With a ring strain energy of approximately 27 kcal/mol , these three-membered heterocycles function as "spring-loaded" electrophiles.

For the drug developer, the value of a chiral epoxide lies not just in its formation, but in its stereospecific ring-opening . Unlike other electrophiles that may scramble stereocenters during substitution, epoxides—when manipulated correctly—transfer their chirality to the nucleophile's point of attack with predictable inversion (Walden inversion). This guide moves beyond textbook definitions to provide a field-tested framework for synthesizing, handling, and utilizing chiral epoxides in high-value API synthesis.

Strategic Selection: Choosing the Right Epoxidation Vector

There is no "universal" epoxidation method. The choice of catalyst and oxidant must be dictated by the olefin substitution pattern and the functional groups present.

Decision Matrix: Method Selection

| Substrate Class | Recommended Method | Catalyst System | Key Mechanism | Limitations |

| Allylic Alcohols | Sharpless Asymmetric Epoxidation (SAE) | Ti(OiPr)₄ / Diethyl Tartrate (DET) | Ligand Exchange / Metal-Templated | Requires -OH anchor; moisture sensitive. |

| Terminal Olefins | Jacobsen HKR (Resolution of racemate) | (Salen)Co(III) Complex | Cooperative Bimetallic Catalysis | Max 50% yield (kinetic resolution); requires racemic epoxide start. |

| Cis-Olefins | Jacobsen-Katsuki Epoxidation | (Salen)Mn(III) | Radical/Cationic Radical Intermediates | Substrate specific; competing radical pathways. |

| Trans-Olefins / Trisubstituted | Shi Epoxidation | Fructose-derived Ketone | Dioxirane (Organocatalysis) | High catalyst loading often required; pH sensitive (Oxone). |

Workflow Visualization: Synthesis Decision Tree

Critical Experimental Protocols

As an application scientist, I emphasize protocols that prioritize reproducibility and scalability over peak academic yield.

Protocol A: Sharpless Asymmetric Epoxidation (Catalytic Variant)

Best for: Generating chiral building blocks from allylic alcohols (e.g., Geraniol).

The Mechanism: The titanium center coordinates the tartrate ligand and the allylic alcohol, creating a chiral pocket. The oxidant (TBHP) binds, and the oxygen is delivered to a specific face of the alkene.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask. Add activated 4Å molecular sieves (powdered, 5 wt% of substrate). Why? Catalytic turnover requires strictly anhydrous conditions. Water hydrolyzes the Ti-complex, killing the cycle.

-

Catalyst Loading: Add CH₂Cl₂ (DCM) and cool to -20°C . Add Ti(OiPr)₄ (0.05 eq) and (+)-Diethyl Tartrate (0.06 eq). Stir for 20 mins to allow ligand exchange (formation of the catalytic dimer).

-

Substrate Addition: Add the allylic alcohol (1.0 eq) dissolved in minimal DCM. Stir 20 mins.

-

Oxidation: Add anhydrous TBHP (tert-butyl hydroperoxide, 5.5 M in decane, 2.0 eq) dropwise. Maintain -20°C.

-

Note: Reaction times vary (4–18 hours). Monitor by TLC/GC.

-

-

Quench & Workup (The Critical Step):

-

The Problem: Titanium emulsions are notorious.

-

The Solution: Quench with aqueous Na₂SO₄ solution saturated with tartaric acid. Stir vigorously for 1 hour at room temperature until two clear phases emerge.

-

Filter through Celite to remove sieves/salts. Extract with DCM.

-

Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Best for: Resolving racemic terminal epoxides (e.g., Epichlorohydrin, Propylene oxide) to >99% ee.

The Mechanism: A chiral (Salen)Co(III) complex acts cooperatively.[1] One metal center activates the epoxide (electrophile), while a second metal center activates a water molecule (nucleophile). The "mismatched" enantiomer reacts fast to form the diol; the "matched" enantiomer remains as the epoxide.

Step-by-Step Methodology:

-

Catalyst Oxidation: Dissolve the (Salen)Co(II) precatalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (2.0 eq relative to catalyst) and stir open to air for 30 mins. Evaporate solvent to obtain the active (Salen)Co(III)-OAc complex.

-

Reaction Setup: Add the racemic epoxide (1.0 eq) to the catalyst flask (solvent-free is preferred for simple epoxides; add THF if substrate is solid).

-

Water Addition (The Control Valve):

-

Cool to 0°C. Add H₂O (0.55 eq) dropwise.

-

Why 0.55 eq? You need slightly more than 0.5 eq to ensure the unwanted enantiomer is fully hydrolyzed to the diol. If you want the diol as the product, use 0.45 eq of water.

-

-

Completion: Allow to warm to RT. Stir 12–24 hours.

-

Isolation:

-

Distillation: For volatile epoxides (like epichlorohydrin), distill the chiral epoxide directly from the reaction mixture at reduced pressure. The catalyst and diol remain in the pot.

-

Downstream Utility: Regioselective Ring Opening

The utility of a chiral epoxide is defined by how you open it. The regioselectivity is governed by the Acid-Base dichotomy .

Mechanism & Regiocontrol[2]

-

Basic Conditions (Nucleophilic): The nucleophile attacks the less substituted carbon (Steric control).

-

Acidic Conditions / Lewis Acid: The epoxide oxygen is protonated/complexed, weakening the C-O bonds. The nucleophile attacks the more substituted carbon (Electronic control, partial carbocation character).

-

Stereochemistry: Usually inversion (backside attack on activated ring), but retention can occur if a full carbocation forms (SN1-like).

-

Visualization: Ring Opening Pathways

Industrial Applications: The Beta-Blocker Case Study

The synthesis of Propranolol and related

-

Old Route: Reaction of

-naphthol with epichlorohydrin (racemic) -

Chiral Route (Jacobsen HKR):

-

Step 1: HKR of racemic epichlorohydrin yields (S)-Epichlorohydrin (>99% ee).

-

Step 2: Nucleophilic attack by

-naphthol (Base catalyzed). -

Result: Attack occurs at the terminal (less substituted) carbon, preserving the chiral center at C2.

-

Step 3: Opening with isopropylamine yields (S)-Propranolol .

-

Data Comparison: Industrial Viability

| Parameter | Sharpless AE | Jacobsen HKR | Shi Epoxidation |

| Enantiomeric Excess (ee) | 90–98% | >99% (after resolution) | 85–95% |

| Catalyst Cost | Low (Ti/Tartrate) | Moderate (Co-Salen) | High (Fructose/Oxone) |

| Scalability | High (Multi-ton) | Very High (Multi-ton) | Moderate |

| Atom Economy | Good | Poor (50% max yield theoretical) | Good |

Troubleshooting & Expert Tips

-

Moisture is the Enemy (SAE): If your conversion is low in Sharpless epoxidation, your molecular sieves are likely saturated. Flame dry them immediately before use.

-

The "Brown Sludge" (HKR): In HKR, the Co(III) catalyst can reduce back to Co(II) if not properly activated with acetic acid/air. If the reaction stalls, check the oxidation state of your catalyst.

-

Regioselectivity Drift: In acid-catalyzed ring openings, if you observe erosion of ee, it suggests the mechanism is shifting too far toward SN1 (carbocation intermediate). Lower the temperature or switch to a milder Lewis Acid [e.g., Yb(OTf)₃] to enforce SN2-like character.

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[4] Journal of the American Chemical Society, 102(18), 5974–5976.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides.[5][6] Science, 277(5328), 936–938.

-

Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[5] Journal of the American Chemical Society, 124(7), 1307–1315.

-

Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone. Journal of the American Chemical Society, 118(40), 9806–9807.

-

Hill, J. G., & Sharpless, K. B. (1985). Titanium-Mediated Asymmetric Epoxidation: Preparation of (2S,3S)-2,3-Epoxygeraniol. Organic Syntheses, 63, 66.

Sources

Technical Guide: Discovery and Characterization of Chiral Epoxides in Natural Products

This guide serves as an advanced technical resource for the discovery, isolation, and structural characterization of chiral epoxide-containing natural products. It is designed for application scientists and medicinal chemists requiring rigorous methodologies for handling these high-value, reactive pharmacophores.

The Epoxide Pharmacophore: "Warhead" Mechanics

In natural product drug discovery, the epoxide (oxirane) ring functions as a high-stakes electrophilic "warhead." Unlike passive structural scaffolds, the strained three-membered ring (approx. 26 kcal/mol strain energy) allows for covalent modification of biological targets via nucleophilic attack (e.g., by cysteine thiols or histidine imidazoles in proteins).

However, this reactivity presents a paradox: the same strain that drives potency drives chemical instability. Discovery workflows must distinguish between pharmacological reactivity (target engagement) and chemical instability (degradation during isolation).

Key Pharmacological Classes

| Class | Representative Compound | Mechanism of Action | Epoxide Role |

| Polyketides | Epothilone B | Microtubule stabilization | H-bond acceptor (critical for binding affinity) |

| Sesquiterpenes | Parthenolide | NF-κB inhibition | Michael acceptor precursor / Covalent trap |

| Diterpenoids | Triptolide | XPB subunit inhibition | Irreversible covalent binding to Cys342 |

| Fungal Metabolites | Fumagillin | MetAP2 inhibition | Covalent modification of active site His231 |

Isolation Architectures: Escaping the "Hydrolysis Trap"

The primary failure mode in discovering epoxide-bearing natural products is acid-catalyzed hydrolysis during purification, often converting the active epoxide into a biologically inert trans-diol.

Protocol: Non-Destructive Isolation of Labile Epoxides

Objective: Purify acid-sensitive epoxide natural products without ring opening.

Reagents & Materials:

-

Stationary Phase: Neutral Alumina (Brockmann Grade III) or Diol-functionalized Silica (pH neutral). Avoid standard acidic silica gel.

-

Solvents: Ethyl Acetate/Hexanes (pre-treated with basic alumina to remove trace acid).

-

Buffer: 0.1% Triethylamine (TEA) added to mobile phase (optional, for extreme lability).

Step-by-Step Workflow:

-

Crude Extraction: Extract biomass with cold MeOH/CH₂Cl₂ (1:1). Immediate solvent removal at <35°C.

-

Acid Scavenging: If the crude extract is acidic (pH < 6), wash the organic layer with saturated NaHCO₃ immediately.

-

Chromatography Setup:

-

Slurry pack Neutral Alumina (Grade III) using Hexanes.

-

Critical Control: Do not use standard silica gel, as surface silanol groups (Si-OH) act as Brønsted acids, catalyzing ring opening.

-

-

Elution: Run the gradient. Collect fractions into tubes containing 10 µL of dilute TEA if the compound is known to be highly labile.

-

Monitoring: Use TLC with non-acidic stains (e.g., Vanillin/Heat or Iodine vapor). Avoid Anisaldehyde/H₂SO₄ which degrades the spot on the plate, leading to false negatives.

Structural Elucidation & Stereochemical Assignment

Determining the absolute configuration (AC) of chiral epoxides is the most technically demanding phase. Standard NMR (

Decision Matrix for Absolute Configuration

-

Scenario A: Crystalline Solid → X-Ray Crystallography (Anomalous dispersion).

-

Scenario B: Oil/Amorphous (No derivatization desired) → Vibrational Circular Dichroism (VCD) .

-

Scenario C: Oil (Derivatization possible) → Mosher's Method (Ring opening required - destructive).

-

Scenario D: Epoxy-Alcohol present → Zinc Porphyrin Tweezer (ECD) .

Advanced Protocol: Zinc Porphyrin Tweezer Method (ECD)

This method allows AC determination of chiral epoxy alcohols without destructive ring opening, utilizing Exciton Coupled Circular Dichroism (ECCD).

Mechanism: The zinc porphyrin "tweezer" host binds the epoxy alcohol substrate.[1] The spatial orientation of the porphyrin chromophores induces a split Cotton effect in the CD spectrum, the sign of which correlates directly to the absolute configuration.

Workflow:

-

Sample Prep: Dissolve the chiral epoxy alcohol (approx. 0.1 mg) in dry methylcyclohexane.

-

Complexation: Add 1 equivalent of Zn-Porphyrin Tweezer (e.g., Zn-TPFP-tz).

-

Measurement: Record CD spectrum (Soret band region, 400–450 nm).

-

Analysis:

-

Positive Couple (positive first, negative second at higher wavelength) → Indicates clockwise arrangement of transition dipoles.

-

Negative Couple → Indicates counter-clockwise arrangement.

-

Reference: Compare with standard exciton chirality models to assign (

) or (

-

Comparative Analysis of Methods

| Method | Sample State | Destructive? | Confidence | Limitation |

| X-Ray | Crystal | No | High | Requires high-quality crystals. |

| VCD | Solution | No | High | Requires DFT calculation match; computationally expensive. |

| Mosher's | Solution | Yes | Medium | Requires ring opening to diol; risk of rearrangement. |

| ECD (Tweezer) | Solution | No | High | Specific to epoxy-alcohols/amines. |

Biosynthetic Logic: The P450 Pathway

Understanding the biosynthetic origin helps predict stereochemistry. Nature predominantly uses Cytochrome P450 monooxygenases for epoxidation, often delivering oxygen to a specific face of an olefin.

Pathway Visualization

The following diagram illustrates the workflow from isolation to characterization, alongside the biosynthetic logic of P450-mediated epoxidation.

Figure 1: Integrated workflow showing the biosynthetic origin of chiral epoxides, the critical divergence in isolation strategies (avoiding acidic silica), and the non-destructive paths for stereochemical assignment.

References

-

Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. Source: Michigan State University (Chemistry) [Link] (Note: Specific protocol derived from broad methodology described in search results).

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Source: Spectroscopy Europe [Link]

-

Epoxide containing molecules: A good or a bad drug design approach. Source: ResearchGate (Review) [Link]

-

Epoxide Hydrolases: Their roles and interactions with lipid metabolism. Source: National Institutes of Health (PMC) [Link]

-

Understanding the Mechanistic Requirements for Efficient and Stereoselective Alkene Epoxidation by a Cytochrome P450 Enzyme. Source: ACS Catalysis [Link]

Sources

Quantifying Reactivity: A Theoretical Framework for Epoxide Ring Strain Calculations in Drug Discovery

Introduction: The "Spring-Loaded" Electrophile

In modern drug discovery, covalent inhibitors are experiencing a renaissance. The ability to target non-catalytic cysteines or lysines with high specificity requires electrophiles that are stable in plasma but reactive within the binding pocket. The epoxide (oxirane) is a premier candidate for this "warhead" role (e.g., Carfilzomib, Fosfomycin).

Its reactivity is governed not just by electrostatics, but by Ring Strain Energy (RSE) . The geometric constraints of the 3-membered ring force the C-C-O bond angles to ~60°, far from the ideal sp³ 109.5°. This creates a thermodynamic "spring" releasing approximately 26–27 kcal/mol upon ring opening.

For a medicinal chemist, quantifying this strain is not an academic exercise; it is a predictive metric for:

-

Metabolic Stability: Highly strained epoxides may undergo premature hydrolysis.

-

Target Engagement: The RSE contributes to the activation energy barrier (

) of the alkylation event.

This guide provides a rigorous, self-validating protocol for calculating epoxide RSE using ab initio and Density Functional Theory (DFT) methods, moving beyond simple energies to electronic structure analysis.

The Thermodynamic Definition: Homodesmotic Reactions

We cannot measure "strain" directly; we calculate it relative to a hypothetical "unstrained" reference. The most rigorous method is the Homodesmotic Reaction .

Unlike isodesmic reactions (which only conserve bond types), homodesmotic reactions conserve:

-

Number of atoms of each type.

-

Number of bonds of each type (C-C, C-O, C-H).

-

Hybridization states of all atoms.

-

Number of primary, secondary, tertiary, and quaternary carbons.

The Golden Standard Equation

To calculate the RSE of Ethylene Oxide (Oxirane) , we balance it against unstrained acyclic counterparts: Dimethyl Ether (DME) (for C-O bonds) and n-Butane (for C-C bonds), using Ethane as the balance.

Reaction Scheme:

-

Reactants:

-

1 Oxirane ring (2 C-O, 1 C-C, 4 C-H)

-

2 Ethanes (2 C-C, 12 C-H)

-

Total Bonds: 2 C-O, 3 C-C, 16 C-H

-

-

Products:

-

1 DME (2 C-O, 6 C-H)

-

1 n-Butane (3 C-C, 10 C-H)

-

Total Bonds: 2 C-O, 3 C-C, 16 C-H

-

The RSE is the negative enthalpy of this hypothetical reaction (since the reaction releases the strain):

Visualization: The Homodesmotic Logic

The following diagram illustrates the conservation of bond environments required for accurate RSE calculation.

Caption: Logic flow for the homodesmotic reaction. The strained ring is "disassembled" into unstrained acyclic components while strictly conserving bond types and hybridization.

Computational Methodologies: The "How-To"

To obtain the enthalpies (

Recommended Model Chemistries

| Method | Basis Set | Suitability | Notes |

| CCSD(T) | aug-cc-pVTZ | Gold Standard | Use for benchmarking small epoxides. Computationally expensive for drugs >30 atoms. |

| def2-TZVP | High | Excellent for production. Includes dispersion corrections vital for larger drug-like scaffolds. | |

| M06-2X | 6-311+G(2d,p) | High | Robust for main-group thermochemistry and barrier heights. |

| B3LYP | 6-31G * | Low | Avoid. Underestimates strain due to poor description of dispersion and medium-range correlation. |

Step-by-Step Protocol

This protocol assumes the use of Gaussian, ORCA, or similar QM software.

Step 1: Conformer Generation (The "Hidden" Variable)

For the reference molecules (n-Butane, DME) and substituted epoxides, you must find the global minimum . A gauche-butane vs. anti-butane error introduces ~0.9 kcal/mol error in your RSE.

-

Action: Perform a conformational search (e.g., CREST/xtb) before QM optimization.

Step 2: Geometry Optimization & Frequency Calculation

Optimize all four species (Oxirane, Ethane, DME, Butane) at the chosen level of theory.

-

Verification: Ensure zero imaginary frequencies.

-

Output: Extract the Sum of electronic and thermal Enthalpies (

).

Step 3: Electronic Structure Analysis (Optional but Recommended)

For novel warheads, calculate the NBO (Natural Bond Orbital) populations.

-

Why? Epoxide C-O bonds are not pure sp³.[1] They often exhibit high p-character (>sp⁴), while the external C-H bonds have high s-character. This "rehybridization" correlates with electrophilicity.

Step 4: Calculation

Advanced Analysis: Beyond Thermodynamics

While RSE gives the magnitude of the "spring," it doesn't explain the "direction" of the break. For that, we use topological analysis.

QTAIM (Quantum Theory of Atoms in Molecules)

In an epoxide, the electron density paths do not follow the straight lines between nuclei. They are curved "banana bonds."

-

Bond Critical Point (BCP): In strained rings, the BCP is displaced outward from the internuclear axis.

-

Ellipticity (

): At the BCP,

Walsh Orbitals

The classic orbital explanation for epoxide strain involves Walsh Diagrams .

-

The C-C

bond is formed by sp²-like hybrids overlapping slightly off-axis. -

The oxygen lone pairs are distinct: one is in the ring plane (

, stabilizing), one is perpendicular ( -

Drug Design Insight: Electron-withdrawing groups (EWGs) on the ring lower the energy of the Walsh orbitals, potentially increasing stability against non-specific hydrolysis while maintaining reactivity toward thiols.

Workflow Visualization

Caption: Computational workflow for deriving Ring Strain Energy and electronic properties.

Data Summary: Benchmarking Accuracy

The following table compares calculated RSE values for Ethylene Oxide against experimental thermochemical data. Note the convergence of high-level theory with experiment.

| Level of Theory | RSE (kcal/mol) | Deviation from Exp |

| Experiment (Thermochemistry) | 27.6 | - |

| HF/6-31G | 29.1 | +1.5 |

| B3LYP/6-31G | 25.8 | -1.8 |

| MP2/aug-cc-pVTZ | 27.4 | -0.2 |

| CCSD(T)/CBS | 27.5 | -0.1 |

| G4 (Composite) | 27.6 | 0.0 |

Note: Experimental values derived from heats of combustion (Cox & Pilcher).

References

-

Bach, R. D., & Rakshit, A. B. (2005). Ring Strain Energies from ab Initio Calculations.[2] Journal of the American Chemical Society. Link

-

Wiberg, K. B. (1986). The concept of strain in organic chemistry.[1][2][3][4][5] Angewandte Chemie International Edition. Link

-

Dudding, T., et al. (2025). Epoxide Ring Opening With Base.[1][4][5][6][7][8] Master Organic Chemistry. Link

-

Cremer, D., & Kraka, E. (1981). Theoretical determination of ring strain in cycloalkanes. Journal of the American Chemical Society. Link

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Methodological & Application

Application Note: Stereospecific Synthesis of (R)-decane-1,2-diol from (R)-1,2-Epoxydecane

Abstract

Chiral 1,2-diols are pivotal structural motifs in a multitude of biologically active molecules and serve as versatile building blocks in asymmetric synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereospecific synthesis of (R)-decane-1,2-diol from the chiral precursor (R)-1,2-Epoxydecane. We present two robust protocols for the epoxide ring-opening hydrolysis under both acid-catalyzed and base-catalyzed conditions. The underlying principles of stereochemical control, regioselectivity, and reaction mechanisms are discussed to provide a framework for procedural optimization and adaptation. This guide emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Significance of Chiral Diols

Chirality is a fundamental property in pharmaceutical science, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1][2] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[3] This reality has propelled the development of stereoselective synthetic methods to produce single-enantiomer drugs, enhancing potency, selectivity, and safety profiles.[4][5]

Chiral 1,2-diols, or vicinal diols, are key intermediates in the synthesis of complex, biologically active compounds.[6] Their value stems from their prevalence in natural products and their utility as versatile synthons that can be readily converted into other functional groups. (R)-1,2-Epoxydecane is a valuable, commercially available starting material for accessing the corresponding (R)-decane-1,2-diol, a precursor for various applications including the synthesis of anti-inflammatory agents and antioxidants.[6] The inherent strain of the epoxide ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions, which can be achieved with high stereochemical fidelity.[6]

This document details the two primary hydrolytic pathways—acid-catalyzed and base-catalyzed—to convert (R)-1,2-Epoxydecane into (R)-decane-1,2-diol, preserving the stereochemistry of the chiral center.

Core Principles: Stereochemistry of Epoxide Ring-Opening

The hydrolysis of an epoxide introduces two hydroxyl groups across the carbon-carbon bond. When starting with a chiral, monosubstituted epoxide like (R)-1,2-Epoxydecane, the stereochemical outcome of the reaction is dictated by the reaction mechanism, which is dependent on the pH of the reaction medium.

Base-Catalyzed Hydrolysis: Sₙ2 Mechanism

Under basic or neutral conditions, the ring-opening proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nucleophile, in this case, a hydroxide ion (OH⁻), attacks one of the epoxide carbons. Due to steric hindrance from the alkyl chain at the C2 position, the nucleophilic attack preferentially occurs at the less substituted carbon (C1).[7] This attack happens from the backside relative to the C-O bond, leading to an inversion of configuration at the center being attacked.

For (R)-1,2-Epoxydecane, the attack at C1 results in the inversion of its configuration. However, since the original stereocenter at C2 remains untouched during the reaction, its configuration is retained. The overall result is the formation of (R)-decane-1,2-diol.

Acid-Catalyzed Hydrolysis: A Borderline Sₙ1/Sₙ2 Mechanism

In an acidic medium, the epoxide oxygen is first protonated, forming a more reactive electrophile.[8] The nucleophile (water) then attacks. For a terminal epoxide like 1,2-epoxydecane, the attack of the nucleophile still predominantly occurs at the less substituted primary carbon (C1).[7][9] Although there is some partial positive charge development on the more substituted secondary carbon, resembling an Sₙ1-like transition state, the reaction largely follows an Sₙ2-like pathway with backside attack.[8][10] This results in an anti-dihydroxylation.

Crucially, for (R)-1,2-Epoxydecane, the attack at C1 with inversion of configuration at that carbon, while retaining the configuration at the C2 stereocenter, also yields (R)-decane-1,2-diol. Therefore, both acid- and base-catalyzed hydrolysis of (R)-1,2-Epoxydecane stereospecifically produce the same (R)-diol product.

Visualization of Reaction Mechanisms

The following diagrams illustrate the mechanistic pathways for the hydrolysis of (R)-1,2-Epoxydecane.

Caption: Base-catalyzed hydrolysis via Sₙ2 mechanism.

Caption: Acid-catalyzed hydrolysis of (R)-1,2-Epoxydecane.

Experimental Protocols

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all chemicals inside a certified chemical fume hood.

-

Sulfuric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Acid-Catalyzed Synthesis of (R)-decane-1,2-diol

This protocol utilizes dilute sulfuric acid to catalyze the hydrolysis of the epoxide. The reaction is typically clean, but care must be taken to control the temperature as the reaction can be exothermic.

Materials:

-

(R)-1,2-Epoxydecane (>97% purity)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and heating mantle/ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1,2-Epoxydecane (10.0 g, 64.0 mmol) in 100 mL of a 3:1 mixture of THF and deionized water.

-

Catalyst Preparation: In a separate beaker, carefully prepare a 1 M solution of sulfuric acid by slowly adding 0.55 mL of concentrated H₂SO₄ to 9.45 mL of deionized water in an ice bath.

-

Reaction Initiation: Cool the flask containing the epoxide solution to 0 °C using an ice bath. Slowly add 6.4 mL of the 1 M H₂SO₄ solution (0.1 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide spot has disappeared.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-decane-1,2-diol.

Protocol 2: Base-Catalyzed Synthesis of (R)-decane-1,2-diol

This protocol uses sodium hydroxide in a water/solvent mixture. It is often slower than the acid-catalyzed method but can be advantageous for substrates sensitive to acidic conditions.

Materials:

-

(R)-1,2-Epoxydecane (>97% purity)

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Standard laboratory glassware as listed in Protocol 1

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve (R)-1,2-Epoxydecane (10.0 g, 64.0 mmol) in 100 mL of a 3:1 mixture of DMSO and water.

-

Base Addition: Add sodium hydroxide pellets (2.82 g, 70.4 mmol, 1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

-

Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 1 M HCl dropwise until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then brine (50 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude diol by flash column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H₂SO₄ (catalytic) | NaOH (stoichiometric or slight excess) |

| Mechanism | Sₙ2-like with protonation | Sₙ2 |

| Regioselectivity | Attack at the less substituted carbon | Attack at the less substituted carbon |

| Stereochemistry | Anti-dihydroxylation, yields (R)-diol | Anti-dihydroxylation, yields (R)-diol |

| Reaction Temp. | 0 °C to Room Temperature | 80-90 °C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Typical Yield | > 90% | > 85% |

| Key Advantage | Faster reaction rates at lower temps. | Good for acid-sensitive substrates. |

| Potential Issue | Risk of side reactions if not controlled. | Slower, requires heating. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, consider increasing the reaction time or temperature (for the base-catalyzed method). In the acid-catalyzed reaction, a small additional charge of acid can be added, but with caution.

-

Low Yield after Workup: Emulsions can form during extraction, especially in the base-catalyzed protocol. Adding brine can help break up emulsions. Ensure complete extraction by performing multiple solvent washes.

-

Stereochemical Integrity: Both methods described are highly stereospecific. However, to confirm the enantiomeric purity of the final product, analysis by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis is recommended.

-

Solvent Choice: While THF is commonly used, other polar aprotic solvents can be employed. For the base-catalyzed reaction, DMSO helps to solubilize the hydroxide salt and increase its nucleophilicity.

Conclusion

The conversion of (R)-1,2-Epoxydecane to (R)-decane-1,2-diol is a fundamental and reliable transformation in organic synthesis. Both acid- and base-catalyzed methods provide the desired chiral diol with high stereospecificity and yield. The choice between the two protocols depends on the substrate's sensitivity to pH, desired reaction time, and temperature constraints. By understanding the underlying mechanistic principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable chiral building block for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diols. Retrieved from [Link]

-